![molecular formula C17H27NO B5120381 1-(tricyclo[4.3.1.1~3,8~]undec-1-ylcarbonyl)piperidine](/img/structure/B5120381.png)
1-(tricyclo[4.3.1.1~3,8~]undec-1-ylcarbonyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Tricyclo[4.3.1.1~3,8~]undec-1-ylcarbonyl)piperidine, also known as TCP, is a synthetic compound that has been used extensively in scientific research. TCP is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in the regulation of synaptic plasticity and learning and memory processes. The ability of TCP to selectively block the NMDA receptor has made it a valuable tool for investigating the role of this receptor in various physiological and pathological conditions.
Wirkmechanismus
1-(tricyclo[4.3.1.1~3,8~]undec-1-ylcarbonyl)piperidine acts as a competitive antagonist of the NMDA receptor, binding to the receptor's ion channel and blocking the flow of ions through the channel. This results in a reduction in the excitatory neurotransmission mediated by the NMDA receptor. The blockade of the NMDA receptor by 1-(tricyclo[4.3.1.1~3,8~]undec-1-ylcarbonyl)piperidine has been shown to have a range of physiological and pathological effects.
Biochemical and Physiological Effects
The blockade of the NMDA receptor by 1-(tricyclo[4.3.1.1~3,8~]undec-1-ylcarbonyl)piperidine has been shown to have a range of biochemical and physiological effects. For example, 1-(tricyclo[4.3.1.1~3,8~]undec-1-ylcarbonyl)piperidine has been shown to reduce the expression of pro-inflammatory cytokines in the brain, suggesting that it may have anti-inflammatory properties. 1-(tricyclo[4.3.1.1~3,8~]undec-1-ylcarbonyl)piperidine has also been shown to reduce the release of glutamate, an excitatory neurotransmitter that plays a key role in the pathogenesis of various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
1-(tricyclo[4.3.1.1~3,8~]undec-1-ylcarbonyl)piperidine has several advantages as a research tool. It is a potent and selective antagonist of the NMDA receptor, allowing for the investigation of the specific role of this receptor in various physiological and pathological conditions. However, 1-(tricyclo[4.3.1.1~3,8~]undec-1-ylcarbonyl)piperidine also has some limitations. It is a synthetic compound that may have off-target effects, and its use may be associated with toxicity and other adverse effects.
Zukünftige Richtungen
There are several future directions for research involving 1-(tricyclo[4.3.1.1~3,8~]undec-1-ylcarbonyl)piperidine. One area of interest is the role of the NMDA receptor in the pathogenesis of various neurological disorders, and the potential therapeutic applications of NMDA receptor antagonists such as 1-(tricyclo[4.3.1.1~3,8~]undec-1-ylcarbonyl)piperidine. Another area of interest is the development of new and improved NMDA receptor antagonists with greater selectivity and fewer adverse effects. Finally, further research is needed to elucidate the mechanisms underlying the effects of 1-(tricyclo[4.3.1.1~3,8~]undec-1-ylcarbonyl)piperidine on the NMDA receptor and to identify new targets for the development of novel therapeutics.
Synthesemethoden
1-(tricyclo[4.3.1.1~3,8~]undec-1-ylcarbonyl)piperidine can be synthesized using a multistep process involving the reaction of tricyclo[4.3.1.1~3,8~]undec-7-ene with piperidine and subsequent carbonylation of the resulting product. The synthesis of 1-(tricyclo[4.3.1.1~3,8~]undec-1-ylcarbonyl)piperidine has been described in detail in several publications, and various modifications of the procedure have been reported.
Wissenschaftliche Forschungsanwendungen
1-(tricyclo[4.3.1.1~3,8~]undec-1-ylcarbonyl)piperidine has been used extensively in scientific research to investigate the role of the NMDA receptor in various physiological and pathological conditions. For example, 1-(tricyclo[4.3.1.1~3,8~]undec-1-ylcarbonyl)piperidine has been used to study the role of the NMDA receptor in synaptic plasticity, learning and memory, pain perception, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
piperidin-1-yl(1-tricyclo[4.3.1.13,8]undecanyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO/c19-16(18-6-2-1-3-7-18)17-10-13-4-5-14(11-17)9-15(8-13)12-17/h13-15H,1-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHSNSBSBYQJEND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C23CC4CCC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Piperidin-1-yl(1-tricyclo[4.3.1.13,8]undecanyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-methoxybenzamide](/img/structure/B5120306.png)
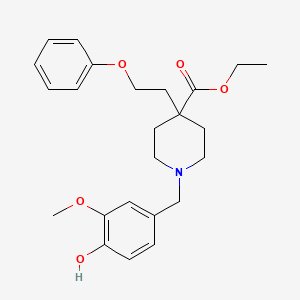
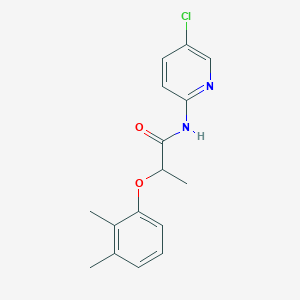
![3-[4-(diphenylmethyl)-1-piperazinyl]-1-(2-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5120326.png)
![1-(3-methoxyphenyl)-4-[1-(2-phenylethyl)-4-piperidinyl]piperazine](/img/structure/B5120335.png)
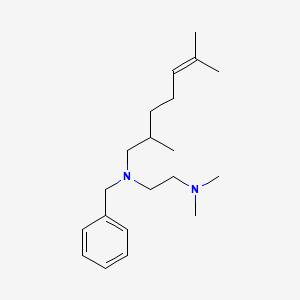
![1-(4-chlorobenzyl)-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5120349.png)
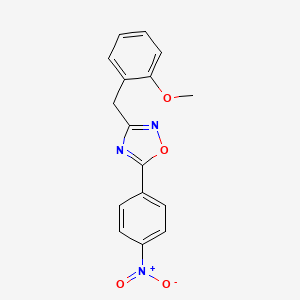
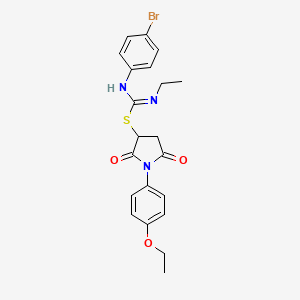
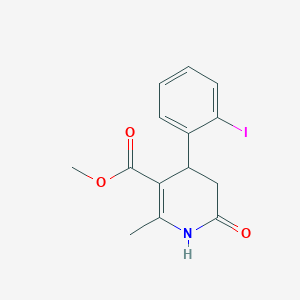
![1-[(2-methoxy-1-naphthyl)methyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5120372.png)
![4,4'-[(4-chloro-1,3-benzodioxol-5-yl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B5120390.png)
![3-butoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5120395.png)
![2-butyl-N-methyl-N-[2-(4-morpholinyl)ethyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5120396.png)